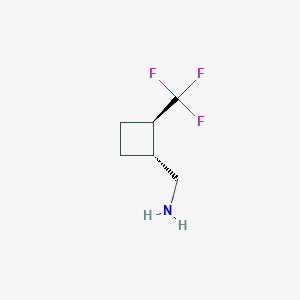

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine

Description

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is a chiral amine featuring a cyclobutane ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an aminomethyl (-CH₂NH₂) group. The (1R,2R) stereochemistry confers distinct spatial arrangements critical for interactions in biological systems, such as enzyme or receptor binding. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-3,10H2/t4-,5+/m0/s1 |

InChI Key |

XLGYXVGIMJHOFP-CRCLSJGQSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H]1CN)C(F)(F)F |

Canonical SMILES |

C1CC(C1CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor systems to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized cyclobutyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane vs. Cyclobutane Core

rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride

- Core Structure : Cyclopropane ring (3-membered) vs. cyclobutane (4-membered).

- Impact : Cyclopropane’s higher ring strain increases reactivity but reduces conformational flexibility compared to cyclobutane. The smaller ring may limit steric compatibility with certain biological targets.

- Stereochemistry : Racemic mixture (rac) lacks enantiomeric purity, unlike the (1R,2R)-configured cyclobutane analog, which may exhibit superior target specificity .

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

Fluorinated Substituent Variations

rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride

- Substituent : Difluoromethyl (-CHF₂) vs. trifluoromethyl (-CF₃).

- This analog may exhibit diminished metabolic resistance .

[rel-[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine (trans-1,2-Bis(aminomethyl)cyclobutane)]

Aromatic and Heterocyclic Derivatives

rac-[(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride

- Structure : Cyclopropane with a 4-(trifluoromethyl)phenyl substituent.

- The trifluoromethylphenyl group adds steric hindrance compared to the cyclobutane analog .

N-[(1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide (Cyclobutrifluram)

Stereochemical and Positional Isomers

[(1r,3r)-3-(Difluoromethyl)cyclobutyl]methanamine

- Substituent Position : Difluoromethyl at the 3-position (vs. 2-position in the target compound).

- Impact : Altered spatial orientation affects molecular interactions. The (1r,3r) configuration may reduce complementarity to targets optimized for (1R,2R) stereochemistry .

(1R,2S)-2-Methoxy-cyclobutylamine

- Substituent : Methoxy (-OCH₃) instead of trifluoromethyl.

- Lower lipophilicity may reduce bioavailability .

Comparative Data Table

Biological Activity

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl moiety contributes to enhanced lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.

Key Mechanisms:

- Receptor Interaction: The compound may act as an agonist or antagonist at various receptors, potentially modulating signaling pathways involved in disease processes.

- Enzyme Inhibition: The structural characteristics allow for competitive inhibition of enzymes, which can lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays.

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | Androgen Receptor | 30.1 | Inhibition comparable to MDV3100 |

| Study 2 | Kinase Activity | 12.5 | Significant inhibition observed |

| Study 3 | Neuronal Cell Lines | 15.0 | Neuroprotective effects noted |

These studies indicate that the compound exhibits promising activity against various targets, highlighting its potential in therapeutic applications.

Case Studies

Case Study 1: Anti-Cancer Activity

In a recent investigation, this compound was evaluated for its anti-cancer properties against human prostate cancer cell lines (LNCaP). The results demonstrated a concentration-dependent inhibition of cell proliferation, suggesting its potential as an anti-androgen agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in neuronal cell lines exposed to oxidative stress. The findings revealed a significant reduction in cell death and preservation of cellular integrity, indicating potential applications in neurodegenerative disease treatment.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have revealed critical insights into how modifications to its structure can impact biological activity.

- Trifluoromethyl Group: Enhances binding affinity and metabolic stability.

- Cyclobutyl Ring: Influences conformational flexibility and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.